molecular formula C4H8N2O4 B556014 2,3-Diaminosuccinic acid CAS No. 921-52-8

2,3-Diaminosuccinic acid

Cat. No. B556014
CAS RN: 921-52-8
M. Wt: 148.12 g/mol
InChI Key: PGNYNCTUBKSHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminosuccinic acid (DAS) is a non-proteinogenic amino acid that has gained significant attention in the scientific research community due to its potential applications in various fields. DAS is a derivative of aspartic acid and is known to have unique biochemical and physiological properties.

Scientific Research Applications

  • Peptide Chemistry 2,3-Diaminosuccinic acid has been incorporated into peptide structures as a substitute for cystine in the core structure of somatostatin, demonstrating its utility in peptide chemistry (Riemer et al., 2004).

  • Substrate for Enzymatic Reactions It serves as a substrate for beef kidney D-aspartate oxidase, undergoing oxidative deamination and decarboxylation to form compounds like pyrazine dicarboxylic acids (Rinaldi et al., 2005).

  • Microbial Resolution Microorganisms like Micrococcus ureae can assimilate 2,3-diaminosuccinic acid, showcasing its potential role in microbiology studies (Suzuki et al., 1956).

  • Coordination Chemistry 2,3-Diaminosuccinic acid forms complexes with metals like copper and nickel, indicating its significance in coordination chemistry (Yoshikawa & Yamasaki, 1967).

  • Chiral Auxiliary in Organic Synthesis Novel N-sulfonylated 2,3-diaminosuccinate-type chiral auxiliaries were synthesized for asymmetric reactions in organic synthesis (Serizawa et al., 2006).

  • Catalysis It acts as an efficient catalyst for aminohydroxylation of alkenes when used in osmium-diamine chelates (Muñiz et al., 2006).

  • Inorganic Biochemistry Complexes of 2,3-diaminosuccinic acid with palladium have been studied for their DNA-binding and antitumor properties, highlighting its potential in medicinal chemistry (Matilla et al., 1994).

  • Synthesis of α,β-Diamino Acids It has been used as a building block for synthesizing α,β-diamino acids, which are key structural fragments in biologically active compounds (Viso et al., 2011).

properties

IUPAC Name

2,3-diaminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNYNCTUBKSHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminosuccinic acid

Synthesis routes and methods

Procedure details

Meso-2,3-bis(benzylamino)succinic acid (9.5 g, 0.029 mol) was dissolved in a mixture of glacial acetic acid (50 ml) and concentrated hydrochloric acid (50 ml). Hydrogenolysis was effected at ambient temperature with 10% palladium on charcoal (1.0 g) as catalyst. The reaction was run until NMR showed that unreacted starting material was no longer present. Water (100 ml) was added and the catalyst was removed by filtration. The filtrate was concentrated (rotavapor) and the residue was dissolved in dilute aqueous sodium hydroxide. pH was adjusted to approximately 5 upon addition of glacial acetic acid. Crystals were filtered off and washed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminosuccinic acid
Reactant of Route 2
2,3-Diaminosuccinic acid
Reactant of Route 3
2,3-Diaminosuccinic acid
Reactant of Route 4
2,3-Diaminosuccinic acid
Reactant of Route 5
2,3-Diaminosuccinic acid
Reactant of Route 6
2,3-Diaminosuccinic acid

Citations

For This Compound
84
Citations
J Jiang, X Ma, S Liu, Y Qian, F Lv, L Qiu… - Chemical …, 2013 - pubs.rsc.org
A highly enantioselective trapping of protic phosphoramidate ammonium ylides with α-imino esters is reported. The intriguing Rh2(OAc)4 and chiral Brønsted acid co-catalyzed three-…
Number of citations: 52 pubs.rsc.org
FA Hochstein - The Journal of Organic Chemistry, 1959 - ACS Publications
(+)-2,3-Diaminosuccinic Acid Page 1 may 1959 (+)-2,3-diaminosuccinic acid 679 was processed as described for small scale preparation of oximes. Gas chromatography indicated no carbonyl …
Number of citations: 23 pubs.acs.org
D Cież, J Kalinowska-Tłuścik… - Australian Journal of …, 2012 - CSIRO Publishing
The article deals with a new synthesis of 2-thioxo-1,3-imidazolidine derivatives, masked 2,3-diaminosuccinic acids. The described procedure leads to the designed products by an …
Number of citations: 2 www.publish.csiro.au
C Riemer, T Bayer, H Schmitt… - The Journal of peptide …, 2004 - Wiley Online Library
The stereoselective synthesis of orthogonally protected 3‐azido aspartic acid derivatives is described. The convenience of their application as 2,3‐diaminosuccinic acid in peptide …
Number of citations: 7 onlinelibrary.wiley.com
Y Yoshikawa, K Yamasaki - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The 1 : 1 and 1 : 2 complexes of copper and nickel with meso and racemic 2,3-diaminosuccinic acids were prepared, and their structures were studied by determining their magnetic …
Number of citations: 7 www.journal.csj.jp
H McKENNIS JR, AS YARD - The Journal of Organic Chemistry, 1958 - ACS Publications
meso and dZ-2, 3-Diaminosuccinic acids have been synthesized by hydrogenolysis of the corresponding bisbenzylamino compounds at room temperature in the presence ofPd-C and …
Number of citations: 15 pubs.acs.org
Y Ozaki, T Iwasaki, M Miyoshi… - The Journal of Organic …, 1979 - ACS Publications
3-Substituted aspartic acids are a class of physiologically interesting aminoacids. For example, 3-hydroxyaspartic acid, 2 3-methylaspartic acid, 3 3-phenylaspartic acid, 4 3-…
Number of citations: 24 pubs.acs.org
H Yamamoto, Y Shimoda - Synfacts, 2013 - thieme-connect.com
Significance: Hu and co-workers show a rhodium–chiral Brønsted acid co-catalyzed, highly stereoselective three-component Mannich-type coupling of in situ generated …
Number of citations: 0 www.thieme-connect.com
H GERSHON, A SCALA - The Journal of Organic Chemistry, 1962 - ACS Publications
It was reported by Inman, Oesterling, and Tyczkowski1 that compounds containing active methylene groups could, in the presence of strong base, be fluorinated by perchloryl fluoride. …
Number of citations: 5 pubs.acs.org
T Jeliński, P Cysewski - Journal of Molecular Modeling, 2018 - Springer
The screening of natural deep eutectic solvents (NADES) to identify those with the ability to strongly solvate rutin was conducted using the COSMO-RS methodology. A NADES model …
Number of citations: 51 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.